1-(8-{3-[4-(methylsulfanyl)phenyl]propanoyl}-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(8-{3-[4-(methylsulfanyl)phenyl]propanoyl}-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The presence of the 8-azabicyclo[3.2.1]octane scaffold is a key characteristic of this compound, contributing to its biological and chemical properties .
Preparation Methods
The synthesis of 1-(8-{3-[4-(methylsulfanyl)phenyl]propanoyl}-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various synthetic routes. These routes often start with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1-(8-{3-[4-(methylsulfanyl)phenyl]propanoyl}-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The 8-azabicyclo[3.2.1]octane scaffold plays a crucial role in this interaction, allowing the compound to bind to its target with high affinity. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
1-(8-{3-[4-(methylsulfanyl)phenyl]propanoyl}-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can be compared with other tropane alkaloids, such as tropine and tropanol. These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their substituents and overall structure. The presence of the methylsulfanyl group in the compound of interest makes it unique, as this group can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[8-[3-(4-methylsulfanylphenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-27-18-7-2-14(3-8-18)4-9-19(24)22-15-5-6-16(22)13-17(12-15)23-20(25)10-11-21(23)26/h2-3,7-8,15-17H,4-6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFMPFKJPCWXAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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